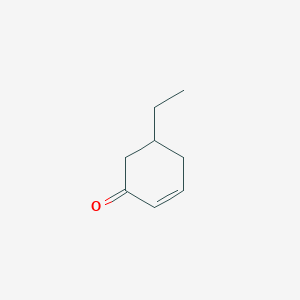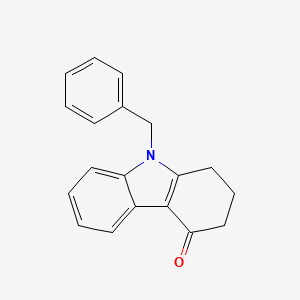![molecular formula C16H25N5O2S2 B1655776 1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea CAS No. 420095-11-0](/img/structure/B1655776.png)
1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves multiple steps. The starting materials typically include isopropylamine, 3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine, and hydrazinecarbothioamide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide
- 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
- (3R,6R,7R)-N-Isopropyl-7-methoxy-3,6,9-trimethyl-10-oxo-12-(propionylamino)-2,3,5,6,7,8,9,10-octahydro-4H-1,4,9-benzoxadiazacyclododecine-4-carboxamide
Uniqueness
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
420095-11-0 |
|---|---|
Fórmula molecular |
C16H25N5O2S2 |
Peso molecular |
383.5 |
Nombre IUPAC |
1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea |
InChI |
InChI=1S/C16H25N5O2S2/c1-8(2)17-15(24)20-19-14-18-12-11(13(22)21(14)5)9-6-16(3,4)23-7-10(9)25-12/h8,14,18-19H,6-7H2,1-5H3,(H2,17,20,24) |
Clave InChI |
HBXGWEZKZYUCQW-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C |
SMILES canónico |
CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B1655693.png)




![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-(thiophen-2-yl)methanimine](/img/structure/B1655702.png)

![6-Chlorobenzo[a]phenazin-5(7H)-one](/img/structure/B1655704.png)

![3-Imino-3H-thieno[3,4-c][1]benzopyran-4-amine](/img/structure/B1655710.png)
![6-Chloro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1655711.png)



